molecular formula C26H30O6 B12506730 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol

2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol

Katalognummer: B12506730
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: WUCVLFKANBQSOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is a complex organic compound with the molecular formula C26H30O6 and a molecular weight of 438.51 g/mol . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethane-1,1,1-triyl core, each linked through an oxygen atom to an ethan-1-ol group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) typically involves the reaction of ethane-1,1,1-triyl tris(4-hydroxybenzene) with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. Additionally, the benzene rings provide a hydrophobic environment that can interact with other hydrophobic molecules, influencing their behavior and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(methanol)
  • 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(propan-1-ol)

Uniqueness

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is unique due to its specific combination of three benzene rings connected by an ethane-1,1,1-triyl core and linked through oxygen atoms to ethan-1-ol groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C26H30O6

Molekulargewicht

438.5 g/mol

IUPAC-Name

2-[4-[1,1-bis[4-(2-hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol

InChI

InChI=1S/C26H30O6/c1-26(20-2-8-23(9-3-20)30-17-14-27,21-4-10-24(11-5-21)31-18-15-28)22-6-12-25(13-7-22)32-19-16-29/h2-13,27-29H,14-19H2,1H3

InChI-Schlüssel

WUCVLFKANBQSOT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OCCO)(C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.